molecular formula C5H9ClO3S B15321677 3-Ethyloxetane-3-sulfonyl chloride

3-Ethyloxetane-3-sulfonyl chloride

Cat. No.: B15321677
M. Wt: 184.64 g/mol
InChI Key: HRLMFBAJCDWLET-UHFFFAOYSA-N
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Description

3-Ethyloxetane-3-sulfonyl chloride is an organic compound with the molecular formula C5H9ClO3S It is a sulfonyl chloride derivative, characterized by the presence of an oxetane ring and an ethyl group attached to the sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyloxetane-3-sulfonyl chloride typically involves the reaction of 3-ethyloxetane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-ethyloxetane+chlorosulfonic acid3-Ethyloxetane-3-sulfonyl chloride+HCl\text{3-ethyloxetane} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 3-ethyloxetane+chlorosulfonic acid→3-Ethyloxetane-3-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyloxetane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Hydrides: Formed by reduction reactions

Scientific Research Applications

3-Ethyloxetane-3-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyloxetane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can undergo further reactions depending on the nature of the nucleophile. The sulfonyl chloride group is highly reactive, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the reactants used in the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonyl chloride
  • Tosyl chloride
  • Benzenesulfonyl chloride

Comparison

Compared to other sulfonyl chlorides, 3-Ethyloxetane-3-sulfonyl chloride is unique due to the presence of the oxetane ring, which imparts distinct reactivity and steric properties. This uniqueness makes it valuable in specific synthetic applications where traditional sulfonyl chlorides may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable reagent in organic synthesis, biological studies, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.

Properties

Molecular Formula

C5H9ClO3S

Molecular Weight

184.64 g/mol

IUPAC Name

3-ethyloxetane-3-sulfonyl chloride

InChI

InChI=1S/C5H9ClO3S/c1-2-5(3-9-4-5)10(6,7)8/h2-4H2,1H3

InChI Key

HRLMFBAJCDWLET-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)S(=O)(=O)Cl

Origin of Product

United States

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